Product packaging for 4,5-Dimethoxyfuro[2,3-B]quinoline(Cat. No.:CAS No. 119708-35-9)

4,5-Dimethoxyfuro[2,3-B]quinoline

Cat. No.: B11878255
CAS No.: 119708-35-9
M. Wt: 229.23 g/mol
InChI Key: MLCQEJCKKBNPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxyfuro[2,3-b]quinoline is a synthetic furoquinoline alkaloid, a class of heterotricyclic compounds characterized by a fused quinoline and furan ring system. These compounds are of significant interest in medicinal chemistry and pharmacological research due to their diverse biological activities. Furoquinoline alkaloids, like the closely related γ-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline), have been reported to exhibit a range of properties, including antibacterial, antifungal, and anti-inflammatory effects . A primary area of investigation for this class of compounds is their potential as antiviral and anticancer agents. Research on analogous furoquinolines has demonstrated promising anti-HIV-1 activity at low concentrations, suggesting a potential mechanism of action that may involve the inhibition of viral replication . Furthermore, the quinoline scaffold is a well-established privileged structure in anticancer drug discovery. Quinoline-based compounds can exert cytotoxic effects through multiple mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, and disruption of cell division processes . The specific positioning of the methoxy substituents at the 4 and 5 positions on the furoquinoline framework is a key structural feature for researchers exploring structure-activity relationships (SAR) to optimize biological potency and selectivity . This product is provided strictly For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in accordance with institutional safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B11878255 4,5-Dimethoxyfuro[2,3-B]quinoline CAS No. 119708-35-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119708-35-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4,5-dimethoxyfuro[2,3-b]quinoline

InChI

InChI=1S/C13H11NO3/c1-15-10-5-3-4-9-11(10)12(16-2)8-6-7-17-13(8)14-9/h3-7H,1-2H3

InChI Key

MLCQEJCKKBNPAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C3C=COC3=N2)OC

Origin of Product

United States

Biogeographical Distribution and Botanical Sources of Furoquinoline Alkaloids

Prevalence within Plant Families, with Emphasis on Rutaceae

The distribution of furoquinoline alkaloids is remarkably concentrated within the Rutaceae family, often referred to as the citrus or rue family. researchgate.netunivie.ac.atnih.govnih.gov This family comprises approximately 140 genera, including herbs, shrubs, and small trees, which are distributed globally in regions such as the Moluccas, New Guinea, Australia, New Caledonia, Brazil, and Cameroon. nih.gov Plants from the Rutaceae family are a rich source of various alkaloids, with furoquinolines being a characteristic group. nih.govnih.gov

Genera within Rutaceae known to produce a plethora of furoquinoline alkaloids include Ruta, Dictamnus, Zanthoxylum, Haplophyllum, and Evodia. researchgate.netnih.gov Well-known furoquinoline alkaloids such as dictamnine (B190991) and skimmianine (B1681810) are widespread throughout this family. univie.ac.at Dictamnine, for instance, is a principal alkaloid in the roots of Dictamnus albus. univie.ac.at While the Rutaceae family is the primary source, there have been reports of furoquinoline alkaloids in the Apiaceae family, opening new avenues for research. researchgate.nettandfonline.com

The table below illustrates the distribution of several furoquinoline alkaloids within various plant species, predominantly from the Rutaceae family.

Alkaloid NamePlant Source(s)Family
DictamnineDictamnus albus, Ruta graveolens, Teclea natalensisRutaceae
SkimmianineEsenbeckia leiocarpa, Ruta graveolens, Haplophyllum spp.Rutaceae
Kokusaginine (B1673745)Teclea amaniensis, Clausena lenis, Balfourodendron riedelianumRutaceae
γ-FagarineHaplophyllum spp., Phellodendron chinenseRutaceae
FlindersiamineTeclea natalensis, Balfourodendron riedelianumRutaceae
MaculineVarious genera within RutaceaeRutaceae

Isolation Methodologies from Diverse Plant Materials

The extraction and purification of furoquinoline alkaloids from plant matrices is a meticulous process involving multiple steps to separate these compounds from a complex mixture of other secondary metabolites.

A common primary step in alkaloid isolation is solvent extraction. univie.ac.at Often, a sequential liquid-liquid extraction method based on the pH-dependent solubility of alkaloids is employed. mdpi.com This acid-base extraction technique leverages the fact that alkaloids are basic and can exist in two forms: as free bases or as salts.

The general procedure is as follows:

The dried and powdered plant material is first macerated or percolated with an alcohol, such as methanol (B129727) or ethanol, to extract a wide range of compounds, including both free alkaloids and their salts. univie.ac.atmdpi.com

The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., water acidified with HCl or H₂SO₄) and a lipophilic organic solvent (like chloroform (B151607) or dichloromethane). In the acidic medium, the alkaloids form water-soluble salts and move into the aqueous phase, while neutral and acidic lipophilic impurities are retained in the organic solvent. mdpi.com

The aqueous layer, now containing the alkaloid salts, is separated and then made alkaline by adding a base such as ammonia (B1221849) (NH₄OH). This converts the alkaloid salts back to their free base form, which are generally insoluble in water but soluble in organic solvents.

A final extraction with a non-polar organic solvent is performed to isolate the free alkaloids. mdpi.com Evaporation of this solvent yields the total alkaloid extract.

This pH-gradient extraction is highly effective for the initial separation and purification of alkaloids from the bulk of other plant constituents. mdpi.com

Following initial extraction, the crude alkaloid mixture requires further separation to isolate individual compounds. This is achieved through various chromatographic techniques.

Size-Exclusion Chromatography (SEC): Also known as molecular sieve chromatography, SEC separates molecules based on their size and shape. The process involves passing the sample through a column packed with porous beads. Larger molecules that cannot enter the pores travel through the column faster and are eluted first, while smaller molecules diffuse into the pores, retarding their movement and causing them to elute later. This method is particularly useful for separating large molecules like proteins but can also be applied in the fractionation of other complex mixtures. In the context of alkaloid purification, it can be used as a preliminary step to separate alkaloids from other molecules of significantly different sizes.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a powerful technique for separating individual components from a mixture. In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. This method is highly effective for separating the individual, often structurally similar, furoquinoline alkaloids from the enriched extract. By carefully controlling the gradient of the mobile phase, researchers can achieve high-resolution separation of the target compounds. Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with mass spectrometry (MS), is also a rapid and effective method for both qualitative and quantitative analysis of furoquinoline alkaloids in plant extracts.

Characterization of Novel Natural Furoquinoline Alkaloids

Phytochemical investigations of various Rutaceae species continue to yield novel furoquinoline alkaloids.

From Teclea natalensis: Research on the leaves of the Southern African plant Teclea natalensis has led to the isolation of several furoquinoline alkaloids. From the chloroform and ethyl acetate (B1210297) extracts, two new compounds were identified:

6-[(2,3-epoxy-3-methylbutyl)oxy]-4,7-dimethoxyfuro[2,3-b]quinoline

4,7-dimethoxy-6-[(3-methyl-2-butenyl)oxy]furo[2,3-b]quinoline

Alongside these novel discoveries, known alkaloids such as 4,7-dimethoxy-8-[(3-methyl-2-butenyl)oxy]furo[2,3-b]quinoline, flindersiamine, and dictamnine were also isolated from this plant. Other studies on the genus Teclea, such as on Teclea nobilis, have also resulted in the characterization of new furoquinoline alkaloids like tecleabine, tecleoxine, and methylnkolbisine.

From Clausena lenis: The folk medicinal herb Clausena lenis has also proven to be a source of new furoquinoline alkaloids. A bio-guided isolation from this plant yielded a rare chlorine-containing furoquinoline racemate named (±)-claulenine A. Further phytochemical examination of C. lenis collected in Thailand led to the isolation of four furoquinolines, including two new derivatives named kokusagenin A and kokusagenin B, which were isolated from the stem bark. univie.ac.atnih.govnih.gov The structures of these complex molecules were established using advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov

Biosynthetic Pathways of Furoquinoline Alkaloids

Precursor Molecules in Quinoline (B57606) Ring Biogenesis

The foundational structure of furoquinoline alkaloids, the quinoline ring, is primarily derived from anthranilic acid. nih.govresearchgate.netresearchgate.net Anthranilic acid itself originates from the shikimate pathway, with chorismic acid being its direct precursor. The biogenesis of the quinoline core involves the condensation of anthranilic acid with other small molecules.

Research, including tracer experiments with Ruta angustifolia, has demonstrated that the quinoline ring can be formed through a biosynthetic condensation process involving anthranilic acid and acetic acid, potentially as their coenzyme-A derivatives. nih.gov An alternative pathway involves the condensation of anthranilic acid with a derivative of cinnamic acid. nih.gov While tryptophan is a known precursor for many other types of alkaloids, such as indole (B1671886) and quinoline alkaloids, anthranilic acid is the key building block for the furoquinoline subgroup. egpat.com

Table 1: Key Precursor Molecules in Quinoline Ring Biogenesis

Precursor Molecule Role in Biosynthesis
Chorismic Acid An intermediate in the shikimate pathway that serves as the direct precursor to anthranilic acid.
Anthranilic Acid The primary building block that forms the benzene (B151609) ring and adjacent carbon and nitrogen atoms of the quinoline core. nih.govresearchgate.netcolab.ws

| Acetic Acid / Cinnamic Acid Derivative | Condenses with anthranilic acid to complete the formation of the quinoline ring structure. nih.gov |

Enzymatic Steps and Proposed Mechanisms in Furan (B31954) Ring Formation

Following the assembly of the quinoline core, the next critical phase is the formation of the fused furan ring. This process is initiated by the introduction of an isoprenoid unit. nih.gov The key steps are outlined below:

Prenylation of the Quinoline Core: The biosynthesis proceeds from the intermediate 4-hydroxy-2-quinolone. colab.ws A dimethylallyl group, derived from the isoprenoid pathway, is attached to the C-3 position of the quinoline ring. The substrate for this reaction is 2,4-dihydroxyquinoline, which is prenylated to form 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone. nih.govcolab.wsrsc.org

Isoprenoid-Mediated Cyclization: The attached 3-dimethylallyl group undergoes cyclization to form the furan ring. Tracer feeding experiments have shown that platydesmine (B1238980), a hydroxyisopropyldihydrofuroquinoline alkaloid, is an efficient precursor to the furoquinoline alkaloid dictamnine (B190991). researchgate.net This indicates that the cyclization likely proceeds via an intermediate like platydesmine.

Proposed Mechanism: One proposed mechanism suggests that the dimethylallyl group is first added to the oxygen at the C-4 position and subsequently migrates to the C-3 position through a Claisen-like rearrangement. nih.gov Following this, oxidative cyclization of the prenyl side chain occurs. Studies using doubly labeled precursors have confirmed that the formation of the furan ring from platydesmine does not proceed through a carbonyl derivative intermediate. rsc.orgrsc.org

Intermediates and Branching Points in Furoquinoline Alkaloid Biosynthesis

The biosynthetic pathway to complex furoquinolines like 4,5-Dimethoxyfuro[2,3-b]quinoline is not linear but involves several key intermediates and branching points, leading to a diversity of final structures.

Key Intermediates:

4-Hydroxy-2-quinolone: A central intermediate formed early in the pathway from anthranilic acid, serving as the substrate for subsequent modifications. colab.ws

2,4-Dihydroxyquinoline: An efficient precursor that undergoes prenylation at the C-3 position. rsc.org

4-Hydroxy-3-(3-methyl-2-butenyl)-2-quinolone: The direct product of prenylation and a crucial precursor for the furan ring. colab.ws

Platydesmine: A key dihydrofuroquinoline intermediate that is subsequently converted into the fully aromatic furoquinoline structure of dictamnine. researchgate.net

Branching Points: The pathway diverges at several points, allowing for the synthesis of various alkaloids. For example, the intermediate dictamnine serves as a precursor for further elaborated furoquinolines. Through specific hydroxylation and methylation reactions, dictamnine can be converted into skimmianine (B1681810) and 8-methoxydictamnine (also known as γ-fagarine). colab.ws The timing of these modifications, such as hydroxylation and methylation of the aromatic ring, is critical and can occur at different stages, leading to different final products like kokusaginine (B1673745) and maculosidine. rsc.orgrsc.org The retention of the 4-methoxy group from a 3-prenylquinolone precursor during the formation of skimmianine has been experimentally established, highlighting the specificity of these late-stage enzymatic steps. rsc.org

Table 2: Important Intermediates in Furoquinoline Alkaloid Biosynthesis

Intermediate Position in Pathway Subsequent Transformation
4-Hydroxy-2-quinolone Early-stage central intermediate Undergoes hydroxylation and prenylation. colab.ws
Platydesmine Dihydrofuroquinoline intermediate Converted to dictamnine through dehydration. researchgate.net
Dictamnine Core furoquinoline structure Acts as a branching point for synthesis of skimmianine and γ-fagarine. colab.ws

| 4-Methoxy-3-(3-methyl-2-butenyl)-2-quinolone | Prenylated intermediate | Incorporated specifically into dictamnine and platydesmine. researchgate.net |

Metabolic Engineering Approaches for Enhanced Alkaloid Production in Plant Systems

The low yield of valuable alkaloids from natural plant sources presents a significant hurdle for their large-scale application. mit.edu Metabolic engineering offers a promising solution by modifying the genetic and regulatory processes within plants or cultured cells to boost the production of target compounds like furoquinoline alkaloids. nih.gov

Several strategies have been employed to enhance alkaloid biosynthesis:

Overexpression of Biosynthetic Genes: Increasing the expression of genes that code for rate-limiting enzymes in the pathway can significantly increase the final product yield. This can involve overexpressing endogenous (native) genes or introducing foreign (heterologous) genes. nih.gov

Manipulation of Regulatory Factors: Transcription factors are key regulators that control the expression of multiple genes within a biosynthetic pathway. Overexpressing a transcription factor can simultaneously upregulate all the necessary enzymes for alkaloid production. nih.gov

Gene Silencing: In some cases, it is beneficial to block competing metabolic pathways that drain precursors away from the desired alkaloid synthesis. Gene silencing techniques can be used to downregulate the expression of enzymes in these competing pathways. nih.gov

Co-expression Strategies: Often, the most effective approach is the simultaneous overexpression of two or more key enzymes or a combination of biosynthetic genes and regulatory genes. nih.gov This coordinated approach can overcome multiple bottlenecks in the pathway.

Plant cell and tissue cultures, including hairy root cultures and shoot cultures in bioreactors, are increasingly used as platforms for metabolic engineering. mit.edunih.gov For instance, in vitro cultures of Ruta corsica have been optimized in temporary immersion bioreactors to enhance the production of furoquinoline alkaloids, including γ-fagarine and skimmianine, by adjusting plant growth regulators and the culture cycle. mdpi.com The integration of systems biology tools like genomics, proteomics, and metabolomics is crucial for identifying the key enzymes and regulatory points in the pathway, thereby enabling more targeted and effective metabolic engineering efforts. nih.gov

Synthetic Chemistry of Furo 2,3 B Quinoline and Its Dimethoxy Derivatives

Total Synthesis Strategies for 4,5-Dimethoxyfuro[2,3-b]quinoline Analogues

The total synthesis of this compound and its analogs is a challenging endeavor that has spurred the development of innovative and efficient synthetic methodologies. These strategies often involve multistep reaction sequences and specific approaches tailored to construct the core heterocyclic system.

Multistep Reaction Sequences

The construction of complex molecules like this compound from simpler starting materials necessitates a series of carefully planned chemical transformations. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com These multistep syntheses are designed to build the molecule piece by piece, controlling the introduction of functional groups and the formation of the heterocyclic rings. A common approach involves the initial synthesis of a substituted quinoline (B57606) precursor, followed by the annulation of the furan (B31954) ring. The specific sequence of reactions can vary significantly depending on the desired substitution pattern and the availability of starting materials.

A key aspect of multistep synthesis is retrosynthetic analysis, a problem-solving technique where the target molecule is deconstructed into simpler, commercially available precursors. youtube.com This approach helps in identifying key bond disconnections and strategic intermediates, thereby guiding the design of the forward synthetic route. For instance, the synthesis might begin with a substituted aniline (B41778) and a component to form the quinoline ring, followed by reactions to introduce the methoxy (B1213986) groups and finally construct the furan ring.

Specific Approaches for Dimethoxyfuro[2,3-b]quinoline Core Construction (e.g., Evolitrine (B1580591) synthesis)

Evolitrine, which is 4,7-dimethoxyfuro[2,3-b]quinoline, serves as a representative example of the specific strategies employed for the synthesis of dimethoxyfuro[2,3-b]quinoline analogues. arkat-usa.orgresearchgate.net The synthesis of evolitrine and its derivatives has been a focal point of research due to its anti-inflammatory properties. arkat-usa.orgresearchgate.netresearchgate.net

One notable synthesis of evolitrine involves the reaction of a chloro intermediate with sodium methoxide (B1231860) in methanol (B129727). arkat-usa.org The synthetic product has been shown to be identical to the naturally occurring evolitrine. arkat-usa.org The synthesis of various analogs, including alkoxy, amino, and dihydro derivatives, has also been reported, often starting from a key chloro ketone intermediate. arkat-usa.org These synthetic efforts are crucial for structure-activity relationship (SAR) studies, which aim to understand how different functional groups on the furo[2,3-b]quinoline (B11916999) scaffold influence its biological activity. arkat-usa.org

Key Synthetic Methodologies for Furoquinoline Scaffold Construction

The construction of the fundamental furoquinoline scaffold is the cornerstone of synthesizing this compound and its derivatives. Several powerful synthetic methodologies have been developed and refined for this purpose, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Friedländer Annulation and its Catalytic Variants

The Friedländer annulation is a classic and widely utilized method for the synthesis of quinolines. wikipedia.orgresearchgate.netjk-sci.comnih.govorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone. organic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines, which can then serve as precursors for furoquinolines. researchgate.net

Over the years, numerous catalytic variants of the Friedländer reaction have been developed to improve its efficiency, regioselectivity, and environmental friendliness. nih.gov These include the use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Innovations like the use of microwave irradiation and ionic liquids have also been employed to enhance reaction rates and simplify workup procedures. nih.gov For instance, the use of novel amine catalysts, such as the bicyclic pyrrolidine (B122466) derivative TABO, has been shown to provide high regioselectivity in the synthesis of 2-substituted quinolines. organic-chemistry.orgacs.org

Catalyst Type Examples Key Advantages
Acid Catalysts Trifluoroacetic acid, p-Toluenesulfonic acid, Neodymium(III) nitrate (B79036) hexahydratePromote condensation and cyclization. wikipedia.orgorganic-chemistry.org
Base Catalysts Sodium hydroxide, Piperidine, Potassium hydroxideFacilitate the initial condensation step. researchgate.netjk-sci.com
Lewis Acid Catalysts Iodine, Neodymium(III) nitrate hexahydrateActivate the carbonyl group for nucleophilic attack. wikipedia.orgorganic-chemistry.org
Amine Catalysts Pyrrolidine derivatives (e.g., TABO)High regioselectivity for 2-substituted quinolines. organic-chemistry.orgacs.org
Modern Catalysts Ionic liquids, Solid acid catalysts (e.g., Nafion)Environmentally friendly, improved reaction conditions. nih.govorganic-chemistry.org

[4+2] Cycloaddition Reactions (e.g., Aza-o-Quinone Methides and Furans)

[4+2] cycloaddition reactions, most notably the Diels-Alder reaction, represent a powerful strategy for the construction of six-membered rings and have been adapted for the synthesis of the quinoline core. researchgate.netlibretexts.orgnih.govyoutube.comyoutube.com A particularly relevant approach involves the use of aza-ortho-quinone methides (aza-o-QMs) as the diene component. researchgate.netnih.govnih.govresearchgate.net These highly reactive intermediates can be generated in situ and react with various dienophiles, including furans, to afford furo[2,3-b]quinoline derivatives. researchgate.net

The reaction between aza-o-QMs and substituted furans can lead to the formation of dihydro- or tetrahydrofuroquinolines in good to excellent yields. researchgate.net This method is characterized by its mild reaction conditions and high regio- and diastereoselectivity. researchgate.net The aza-o-QMs can be generated from precursors such as N-(o-chloromethyl)aryl amides. rsc.org The cycloaddition of these intermediates with various two-atom reaction partners, like azlactones, provides access to dihydroquinolinone frameworks. rsc.org

The mechanism of these [4+2] cycloadditions can be either concerted or stepwise, depending on the specific reactants and conditions. researchgate.net These reactions are a testament to the versatility of pericyclic reactions in the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Coupling and Annulation Reactions

Palladium-catalyzed reactions have revolutionized organic synthesis, and their application to the construction of quinoline and furoquinoline scaffolds is a significant area of research. nih.govmdpi.com These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed annulation reactions are particularly useful for constructing the quinoline ring system. nih.govresearchgate.net For example, a palladium-catalyzed intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines has been developed for the synthesis of 4,5-fused tricyclic 2-quinolones. rsc.org Another approach involves the palladium-catalyzed cascade reaction of 1,3-butadiynamides with primary alcohols to produce 2-alkoxy-4-alkenylquinolines. mdpi.comnih.gov These cascade reactions allow for the rapid assembly of complex quinoline structures from simple starting materials in a single operation. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be followed by a Wacker-type heteroannulation to afford furo[2,3-b]pyridines, which are structurally related to furoquinolines. nih.gov The ability to control chemoselectivity in these cross-coupling reactions by tuning the palladium catalyst, ligands, and solvent is a powerful tool for synthetic chemists. nih.gov

Reaction Type Starting Materials Product Key Features
Carbonylative Annulation Alkyne-tethered N-substituted o-iodoanilines4,5-Fused tricyclic 2-quinolonesMild reaction conditions, good functional group tolerance. rsc.org
Cascade Reaction 1,3-Butadiynamides and primary alcohols2-Alkoxy-4-alkenylquinolinesDe novo assembly of the quinoline core. mdpi.comnih.gov
Sonogashira Coupling/Heteroannulation Aryl halides and terminal alkynesFuro[2,3-b]pyridinesOne-pot synthesis of furopyridines. nih.gov
Oxidative Cyclization -Carbazole skeletonConstruction of related heterocyclic systems. researchgate.net

Domino and Cascade Reactions (e.g., Ring-Opening/Recyclization)

A notable example is the asymmetric synthesis of 2,3-dihydrofuro[2,3-b]quinolines through a cascade process. nih.gov This method utilizes a rhodium-catalyzed asymmetric aziridination of a 3-alkenylquinolone, which is followed by an intramolecular ring-opening of the newly formed aziridine (B145994) ring. The reaction is initiated by a nitrene source, which reacts with the alkenyl side chain of the quinolone to form an aziridine intermediate. This intermediate is not isolated but proceeds directly to an intramolecular cyclization, where the oxygen of the quinolone attacks the aziridine ring, leading to the formation of the dihydrofuran ring fused to the quinoline core. This cascade process has been shown to produce the desired products in good yields and with high enantioselectivity. nih.gov

Reaction Type Starting Materials Key Features Product Reference
Cascade Asymmetric Aziridination/Ring-Opening3-Alkenylquinolones, Nitrene Source (e.g., 2,2,2-trichloroethoxysulfonamide), Rh(II) catalystSupramolecular hydrogen bonding interactions, High enantioselectivity (up to 95% ee)2,3-Dihydrofuro[2,3-b]quinolines nih.gov

While direct ring-opening/recyclization reactions specifically forming this compound are not extensively documented, the principle of using a heterocyclic ring to construct another is established in synthetic chemistry. For instance, furan rings have been shown to participate in recyclization steps to form different heterocyclic systems. researchgate.net

Oxidative Cyclization Routes for Furan Ring Formation

Oxidative cyclization is a crucial strategy for constructing the furan ring of the furo[2,3-b]quinoline system, often as the final step to achieve the fully aromatic scaffold. These reactions typically involve the formation of a carbon-oxygen bond through an oxidation process.

One common approach involves the cyclization of a precursor that already contains the quinoline core and a suitably positioned side chain. For example, a 2-alkynyl-3-hydroxyquinoline can undergo an acid-catalyzed or metal-catalyzed cyclization. More advanced methods utilize oxidative conditions to facilitate the ring closure. Ag(I)-catalyzed oxidative cyclizations have been reported for the formation of furan rings in related systems. researchgate.net

Furthermore, the final step in creating the aromatic furan ring can be an aromatization of a dihydrofuran precursor. This is often achieved through a 6π-electrocyclization followed by an oxidation step, or through dehydrogenation using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This aromatization step is critical for generating the fully conjugated π-system of the furoquinoline core. nih.gov

Method Precursor Type Key Reagents/Conditions Description Reference
DehydrogenationDihydrofuroquinolineDDQAromatization of the dihydrofuran ring to a furan ring. nih.gov
Electrochemically Oxidative CyclizationEnaminonesElectrolysisAvoids the need for exogenous chemical oxidants or transition metals. researchgate.net
Ag(I)-Catalyzed Oxidative Cyclization1,4-Diynamide-3-ols and Quinoline N-oxideAg(I) catalystForms substituted furan rings through a silver-catalyzed pathway. researchgate.net

Regioselective Functionalization and Derivatization Approaches

Once the core furo[2,3-b]quinoline skeleton is assembled, its chemical properties can be fine-tuned through regioselective functionalization. These reactions aim to introduce substituents at specific positions on the heterocyclic ring system, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Introduction of Methoxy Groups and Other Substituents (e.g., Electrophilic Substitution)

The introduction of methoxy groups onto the quinoline ring is a key step in the synthesis of this compound. Methoxy groups are strong activating groups and ortho-, para- directors in electrophilic aromatic substitution reactions. masterorganicchemistry.com This means they direct incoming electrophiles to the positions ortho and para to themselves. In the quinoline system, the electronic properties of the existing rings and substituents dictate the precise location of substitution.

Reaction Substrate Reagents Product Key Principle Reference
Nitration6,7-Dimethoxy-4-methylquinolineNitric Acid, Sulfuric Acid5-Nitro-6,7-dimethoxy-4-methylquinolineElectrophilic Aromatic Substitution nih.gov
General Electrophilic SubstitutionMethoxy-substituted Benzene (B151609) RingElectrophile (e.g., NO₂⁺, Br⁺)Ortho- and Para-substituted productsMethoxy groups are strong ortho-, para- directors. masterorganicchemistry.com masterorganicchemistry.com

C-H Functionalization and Arylation Strategies

Modern synthetic chemistry increasingly relies on C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov These methods are highly desirable as they avoid the need for pre-functionalized substrates (e.g., halides or organometallics), thus shortening synthetic sequences.

For the quinoline scaffold, transition metal catalysis, particularly with palladium (Pd), is a common strategy for C-H functionalization. nih.govmdpi.com A well-established method involves the C-H arylation of quinoline N-oxides. The N-oxide group acts as a directing group, facilitating the activation of the C-H bond at the C-2 position. For example, Pd(OAc)₂-catalyzed arylation of quinoline N-oxide with benzene has been shown to yield the 2-arylquinoline with good regioselectivity. nih.govmdpi.com This strategy could potentially be applied to a this compound N-oxide to introduce aryl groups specifically at the C-2 position.

Rhodium (Rh) catalysts have also been employed for C-H activation at different positions. For instance, a Rh(III)-catalyzed reaction has been developed for the C-H heteroarylation of the C-8 methyl group of 8-methylquinolines. rsc.org This highlights the possibility of targeting sp³ C-H bonds, further expanding the toolkit for derivatization. These advanced strategies provide powerful means to create diverse libraries of functionalized furo[2,3-b]quinolines for various applications.

Strategy Position Catalyst/Reagents Description Reference
C-H ArylationC-2Pd(OAc)₂, Ag₂CO₃Palladium-catalyzed arylation of quinoline N-oxide at the C-2 position. nih.gov, mdpi.com
C-H HeteroarylationC-2Pd(OAc)₂, Ag₂CO₃, Pyridine (B92270)Palladium-catalyzed oxidative cross-coupling of quinoline N-oxide with indoles. nih.gov
C-H Heteroarylation (sp³)C-8 methyl groupCp*Rh(III) catalystRhodium-catalyzed activation and heteroarylation of the C-H bonds of the 8-methyl group. rsc.org

Structure Activity Relationship Sar and Structural Modifications of 4,5 Dimethoxyfuro 2,3 B Quinoline Analogues

Systematic Variation of Substituents on the Furoquinoline Core

The functionalization of the furoquinoline nucleus at different positions has been a primary strategy to explore its chemical space and optimize biological activity. Researchers have focused on substitutions on both the aromatic quinoline (B57606) ring and the heterocyclic furan (B31954) ring.

Modifications to the benzene (B151609) ring portion of the quinoline system have yielded compounds with a range of biological effects, particularly in the realm of anticancer research.

Substitutions at the C-6 Position: Studies have involved the introduction of various moieties at the C-6 position of the furo[2,3-b]quinoline (B11916999) skeleton, starting from a 2-bromo-6-hydroxy-furo[2,3-b]quinoline intermediate. nih.gov The introduction of benzyl (B1604629) ether, benzoate (B1203000), and benzenesulfonate (B1194179) groups has been shown to significantly influence cytotoxic activity against human cancer cell lines. nih.gov

Benzyl Ethers and Benzenesulfonates: The derivatization into benzyl ethers and benzenesulfonates generally led to a significant improvement in cytotoxic potencies compared to the parent 6-hydroxy compound. nih.gov For instance, compound 10c (a benzenesulfonate derivative) demonstrated potent antiproliferative activity against four human cancer cell lines (HCT-116, MCF-7, U2OS, and A549) with IC₅₀ values ranging from 4.32 to 24.96 μM. nih.gov It also showed weak cytotoxicity against the normal cell line HL-7702, suggesting a favorable selectivity profile. nih.gov Certain benzyl ether derivatives (8a ) and other benzenesulfonates (10a , 10b ) displayed good selectivity for MCF-7 and HCT-116 cancer cells. nih.gov

Benzoates: In contrast, the introduction of a benzoate group at the C-6 position did not lead to an obvious enhancement in potency, indicating that the nature of the substituent at this position is a critical determinant of activity. nih.gov

Interactive Table 1: Cytotoxic Activity of C-6 Substituted Furo[2,3-b]quinoline Derivatives Data sourced from a study on novel furo[2,3-b]quinoline derivatives. nih.gov

Compound Substitution at C-6 HCT-116 IC₅₀ (μM) MCF-7 IC₅₀ (μM) U2OS IC₅₀ (μM) A549 IC₅₀ (μM)
7 -OH >50 >50 >50 >50
8a Benzyl ether 11.31 10.32 30.17 25.11
8e 4-Fluorobenzyl ether 15.33 12.16 21.05 29.87
10a Benzenesulfonate 10.12 8.35 25.43 29.76
10b 4-Methylbenzenesulfonate 12.03 9.87 29.87 31.42
10c 4-Fluorobenzenesulfonate 4.32 6.13 15.43 24.96

Substitutions at the C-4 Position: The C-4 position of the furo[2,3-b]quinoline core has been a key target for introducing substituted aniline (B41778) moieties, leading to the development of potent antiproliferative agents.

4-Anilinofuro[2,3-b]quinolines: A series of 27 differently substituted 4-anilinofuro[2,3-b]quinolines was synthesized and evaluated for antiproliferative activity against a panel of cancer cell lines. nih.gov The compound 1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanone was identified as a highly potent derivative, with IC₅₀ values of 3.0-4.2 μM against SKHep, CE81T, and HeLa cells. nih.gov Further investigation revealed that this compound induces cell-cycle arrest in the G2/M phase, leading to apoptosis. nih.gov

Derivatives with Improved Pharmacokinetics: While initial 4-anilino compounds showed promise, issues such as poor water solubility and limited oral bioavailability prompted further modifications. nih.gov The synthesis of an oxime derivative, (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime (13a) , resulted in a compound with selective activity against NCI-H460 non-small-cell lung cancer cells and significantly improved water solubility. nih.gov Its hydrochloride salt exhibited excellent water solubility (1049 μg/mL) and a high oral bioavailability of 57.1%, demonstrating that strategic derivatization can overcome pharmacokinetic challenges. nih.gov

Alterations to the furan ring, the third core component of the furoquinoline structure, represent another avenue for structural diversification. The most common modification involves the saturation of the 2,3-double bond to yield 2,3-dihydrofuroquinolines. researchgate.net

The conversion of the planar furan ring into a non-planar dihydrofuran ring can significantly alter the molecule's three-dimensional shape, planarity, and electronic properties, which in turn affects its interaction with biological targets. Natural alkaloids such as dihydrodictamnine and dihydroisodictamnine are examples of this structural variation. researchgate.net Synthetic methods have been developed to produce these dihydro derivatives, often involving the cyclodebenzylation of precursors with polyphosphoric acid. researchgate.net This modification allows for the exploration of how the rigidity and planarity of the tricyclic system contribute to its biological profile.

The substitution pattern of methoxy (B1213986) groups on the aromatic ring is a critical factor influencing the biological activity of furoquinoline alkaloids and related quinoline compounds. researchgate.net The number and position of these groups can fine-tune the electronic properties and binding affinities of the molecule.

The biological profiles of naturally occurring furoquinoline alkaloids illustrate the importance of the methoxylation pattern. mdpi.com For instance:

Dictamnine (B190991) , which is unsubstituted on the benzene ring, shows moderate antibacterial activity. mdpi.com

γ-Fagarine (8-methoxy) and Skimmianine (B1681810) (7,8-dimethoxy) exhibit a broader range of activities. Skimmianine, in particular, is known for its potent antiacetylcholinesterase activity and cytotoxicity against various cancer cell lines. mdpi.com

Kokusaginine (B1673745) (6,7-dimethoxy) is another well-known alkaloid whose activity is defined by its specific substitution pattern. koreascience.kr

A study specifically investigating the role of methoxy substituents on the anticancer activity of a related pyrimido[4,5-c]quinolin-1(2H)-one series found that these groups play a crucial role. researchgate.net The presence of 3,4,5-trimethoxy substitutions on an attached aryl group significantly improved antimigratory activity, highlighting the profound impact of methoxylation on anticancer potential. researchgate.net This underscores the principle that variations in the methoxylation pattern, such as comparing 4,7-dimethoxy to 4,8-dimethoxy isomers, are a key strategy for optimizing the biological profile of furoquinoline derivatives.

Synthetic Strategies for Creating Diversified Libraries of Furoquinoline Derivatives

The exploration of SAR requires the efficient synthesis of a wide variety of analogues. Several synthetic strategies have been developed to create diversified libraries of furoquinoline derivatives.

Late-Stage Functionalization of a Pre-formed Core: This common approach involves the synthesis of a key furoquinoline intermediate which is then subjected to various reactions to introduce diversity. For example, a 6-hydroxy-furo[2,3-b]quinoline can be used as a platform to synthesize libraries of ether, ester, and sulfonate derivatives, allowing for rapid exploration of substituents at the C-6 position. nih.govmdpi.com

Annulation Strategies: Building the heterocyclic rings sequentially is another powerful method. The Fries rearrangement of 7-acyloxyquinolin-2-one derivatives has been used to create key intermediates for the subsequent construction of the furan ring. researchgate.net Conversely, other methods focus on building the quinoline ring onto a furan-containing precursor.

Modern Catalytic and Annulation Reactions: Recent advances in organic synthesis offer powerful tools for library creation. mdpi.com Strategies involving metal-catalyzed C-H bond activation, photo-induced oxidative cyclization, and microwave-assisted reactions (such as the Bischler-Napieralski or Pictet-Spengler reactions for related heterocycles) can provide rapid and efficient access to complex quinoline scaffolds. mdpi.comnih.gov

Multi-component Reactions: Some synthetic routes employ multi-component reactions where three or more starting materials are combined in a single step to form the complex quinoline product, offering a highly efficient pathway to substituted scaffolds. mdpi.com

Metal-Free Synthesis: To improve the environmental footprint and reduce costs, metal-free synthetic routes are also being developed. One such method uses a thermally induced ring-opening and cyclization reaction that proceeds with high yield and tolerates a wide range of functional groups, making it suitable for generating diverse libraries. researchgate.net

These varied synthetic approaches provide chemists with a robust toolkit to systematically modify the furo[2,3-b]quinoline scaffold, enabling a thorough investigation of its structure-activity relationships and the development of novel therapeutic candidates.

Molecular Mechanisms of Action and Biological Target Elucidation

Enzyme Inhibition Profiles

Furo[2,3-b]quinoline (B11916999) derivatives have been investigated for their ability to inhibit several classes of enzymes, highlighting the versatility of this chemical scaffold.

While no specific data on the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity of 4,5-Dimethoxyfuro[2,3-b]quinoline are available, studies on related furo[2,3-b]quinoline derivatives suggest a potential for this class of compounds to interact with these enzymes, which are key targets in the management of Alzheimer's disease.

For instance, a series of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines have been synthesized and evaluated as cholinesterase inhibitors. nih.gov These compounds were found to be competitive inhibitors of AChE. nih.gov Notably, some of these derivatives demonstrated strong inhibition of acetylcholinesterase with excellent selectivity over butyrylcholinesterase. nih.gov The butyrylcholinesterase inhibition for some of these related compounds was considered significant, though less potent than their AChE inhibition. nih.gov

Table 1: Cholinesterase Inhibition by Furo[2,3-b]quinoline Derivatives

Compound Type Target Enzyme Inhibition Type Potency Selectivity
4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines Acetylcholinesterase (AChE) Competitive Strong Excellent vs. BChE

This table is based on data for 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline derivatives, not this compound.

There is currently no specific information in the available literature regarding the phosphodiesterase (PDE) inhibitory activity of this compound, including its effect on human PDE5A.

Specific studies on the modulation and inhibition of DNA topoisomerase II by this compound have not been reported. However, the broader class of furo[2,3-b]quinoline derivatives has been explored for anticancer properties, with some studies pointing towards DNA topoisomerase II as a potential target. nih.govnih.gov

Research on various novel furo[2,3-b]quinoline derivatives has demonstrated their cytotoxic activity against several human cancer cell lines. nih.govnih.gov For some of these derivatives, mechanism studies have suggested that they can inhibit cell proliferation by arresting the cell cycle, a mode of action that can be associated with topoisomerase II inhibitors. nih.gov For example, certain derivatives have shown significant cytotoxic activity with IC50 values in the micromolar range against breast cancer cell lines. nih.gov

Table 2: Cytotoxic and Potential Topoisomerase II Inhibitory Activity of Furo[2,3-b]quinoline Derivatives

Compound Type Cell Lines Activity Potential Mechanism
Novel furo[2,3-b]quinoline derivatives Human cancer cell lines (e.g., HCT-116, MCF-7, U2OS, A549) Cytotoxic (IC50 in µM range) DNA Topoisomerase II inhibition

This table is based on data for various furo[2,3-b]quinoline derivatives, not this compound.

Direct evidence of the interaction of this compound with inducible nitric oxide synthase (iNOS) is not present in the current scientific literature. However, the potential for quinoline-based structures to act as iNOS inhibitors has been established in other contexts, suggesting a possible avenue for future research. For example, the clinically tested iNOS inhibitor GW274150 has been shown to protect against muscle wasting in models of septic and cancer cachexia by preventing iNOS-mediated mitochondrial dysfunction and energetic stress. nih.gov

Mechanistic Insights into Antiparasitic Activities

The quinoline (B57606) core is a well-known pharmacophore in antiparasitic drug discovery, most notably in antimalarial agents.

There is no specific data available on the antiplasmodial activity of this compound against Plasmodium falciparum. However, the general class of quinoline derivatives has a long history of use and investigation as antimalarial compounds. researchgate.net The structural features of these molecules, including the nature and position of substituents, play a crucial role in their activity. While the specific influence of the fused furan (B31954) ring in this compound on its potential antiparasitic activity has not been elucidated, the planarity of the furo[2,3-b]quinoline system, as seen in the isomer 4,8-Dimethoxyfuro[2,3-b]quinoline (γ-fagarine), may facilitate intercalation with parasitic DNA, a common mechanism for quinoline-based antimalarials. nih.gov Further research is required to determine if this compound possesses any significant activity against P. falciparum and to understand the role of its specific structural motifs.

Antimicrobial Modus Operandi

The antimicrobial properties of quinoline derivatives are well-documented, with many synthetic analogs developed to combat bacterial and fungal infections. nih.govresearchgate.netnih.gov Their mechanisms of action are diverse and can include the inhibition of essential enzymes like DNA gyrase, disruption of cell division, and other cellular processes. mdpi.comnih.gov

The quinoline core is central to quinolone antibiotics, which are active against a wide spectrum of bacteria. mdpi.comnih.gov Research has extended to various fused heterocyclic systems, with some N-methylbenzofuro[3,2-b]quinoline derivatives showing strong activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, specific data, particularly Minimum Inhibitory Concentration (MIC) values, for This compound against representative Gram-positive and Gram-negative bacteria could not be located in the reviewed literature. Consequently, its antibacterial spectrum and potency are not established.

The structural versatility of the quinoline scaffold has also made it a source for potential antifungal and antiviral agents. nih.govcolby.edu Furoquinoline alkaloids and their derivatives are known to possess a range of biological activities, including anti-HIV properties. nih.gov Specific derivatives have been synthesized and tested against pathogenic fungi like Candida and Aspergillus species, with some showing promising results. nih.govnih.gov In the realm of antiviral research, certain quinoline compounds have been identified as inhibitors of Dengue virus. nih.gov

However, specific studies detailing the antifungal or antiviral properties of This compound are absent from the available scientific literature. Its efficacy against fungal or viral pathogens has not been reported.

Cellular and Subcellular Interactions in Cytotoxic Activities

Many quinoline-based compounds exert their cytotoxic effects on cancer cells by inducing programmed cell death, or apoptosis. This is often achieved by interfering with the cell cycle and activating specific molecular pathways that lead to cellular demise.

The ability to halt the cell cycle is a key mechanism for many anticancer agents. A number of quinoline derivatives have been shown to induce cell cycle arrest at various phases. For example, the compound 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline has been observed to arrest leukemia cells in the S and G2/M phases. nih.gov Similarly, other related compounds have been associated with cell cycle arrest, highlighting this as a common mechanism for this class of molecules. nih.gov

Despite this, there is no specific research available that demonstrates or characterizes the ability of This compound to induce cell cycle arrest in any cell line.

The induction of apoptosis by quinoline derivatives often involves a cascade of intracellular events. A common pathway is the mitochondria-mediated route, which can be initiated by various cellular stresses. nih.gov Key events in this pathway include the generation of reactive oxygen species (ROS), alteration of the mitochondrial membrane potential (ΔΨm), and the subsequent activation of a family of proteases called caspases (e.g., caspase-3, -8, -9). nih.govmdpi.comnih.govresearchgate.net Furthermore, disruption of intracellular calcium (Ca2+) homeostasis is another known trigger for apoptosis. nih.gov

Studies on compounds structurally related to furoquinolines, such as 8-methoxypyrimido[4′,5′:4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), have shown activation of both intrinsic and extrinsic apoptotic pathways, involving p53, Bax, and caspases. nih.govresearchgate.netnih.gov However, the specific molecular mechanisms by which This compound might induce apoptosis, including its effects on intracellular Ca2+ and ROS levels, mitochondrial membrane potential, or caspase activation, have not been investigated in the available literature.

Anti-Inflammatory Pathways and Associated Molecular Targets

There is a lack of specific research detailing the anti-inflammatory pathways and associated molecular targets for this compound. While the broader class of furoquinoline alkaloids has been noted for anti-inflammatory properties, the precise mechanisms for this specific isomer, such as its effects on key inflammatory signaling pathways like NF-κB, MAPKs, or the production of inflammatory mediators like prostaglandins (B1171923) and cytokines, have not been elucidated in the available scientific literature. mdpi.comnih.gov One chemical database provides a high-level mention of anti-inflammatory activity but does not cite any underlying studies or data. biodeep.cn

Computational Chemistry and Molecular Modeling of 4,5 Dimethoxyfuro 2,3 B Quinoline

Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., iNOS, topoisomerase II)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For 4,5-Dimethoxyfuro[2,3-b]quinoline, docking simulations can identify potential biological targets and elucidate the molecular basis of its activity.

While specific docking studies on this compound are not extensively documented in the provided results, research on structurally related quinoline (B57606) and furoquinoline compounds provides a strong precedent for its potential interactions with key enzymes like topoisomerase II. DNA topoisomerases are crucial enzymes in DNA replication and are established targets for anticancer drugs. nih.gov Molecular docking studies on various fluoroquinolones have demonstrated their ability to form hydrogen bonds and exhibit good binding affinity with the active sites of human topoisomerase IIa and IIb. nih.gov For example, compounds like ciprofloxacin (B1669076) and moxifloxacin (B1663623) have been shown to bind to the GLN773 residue of topoisomerase IIa with significant binding energies. nih.gov Similarly, studies on indolo[2,3-b]quinoline derivatives revealed that these compounds could bind strongly to DNA-topoisomerase II complexes, with predicted binding affinities orders of magnitude stronger than the parent compound. mdpi.com

These simulations typically involve preparing the 3D structure of the ligand (this compound) and the receptor (e.g., topoisomerase II, PDB ID: 4fm9), defining a binding site or "grid box" around the active site, and then using a scoring function to evaluate and rank the different binding poses. nih.govnih.gov The results can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking of pyrazolo[4,3-f]quinoline derivatives against topoisomerase IIα has shown significant inhibitory activity, comparable to the standard drug etoposide. nih.gov

The binding interactions of related quinoline compounds with topoisomerase II are summarized in the table below, illustrating the types of interactions that could be anticipated for this compound.

Compound ClassTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)
FluoroquinolinesTopoisomerase IIa (4fm9)GLN773-6.06 to -7.70
FluoroquinolinesTopoisomerase IIb (3Q3X)ASP479, SER480-9.96 to -11.8
Indolo[2,3-b]quinolinesTopoisomerase II-DNANot specifiedKi = 2.8 nM (for Conjugate 2)
Pyrazolo[4,3-f]quinolinesTopoisomerase IIαNot specified88.3% inhibition (for compound 2E)

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. For this compound, these calculations can determine optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on analogous heterocyclic systems, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolines, have utilized DFT calculations at the B3LYP/6-31G(d) level to correlate theoretical and experimental structural data. nih.gov The optimized geometrical parameters, like bond lengths and angles, were found to be in good agreement with single-crystal X-ray diffraction data. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Based on these frontier orbital energies, various quantum chemical descriptors can be calculated to predict reactivity. nih.gov

A hypothetical table of quantum chemical descriptors for this compound, based on methodologies applied to similar compounds, is presented below. nih.gov

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.0
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO4.5
Ionization PotentialIP-EHOMO6.0
Electron AffinityEA-ELUMO1.5
Chemical Hardnessη(IP - EA) / 22.25
Chemical SoftnessS1 / (2η)0.22
Electronegativityχ(IP + EA) / 23.75

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Pharmacophore Modeling and In Silico Screening for Novel Biological Targets

Pharmacophore modeling is a powerful computational method used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. mdpi.com This model can then be used as a 3D query to screen large databases of chemical compounds to find new molecules with potential biological activity. mdpi.com

For this compound, a pharmacophore model could be developed based on its structure and known active analogues or from the ligand-binding site of a target protein. mdpi.com For instance, research on quinoline-based dual inhibitors of EGFR and VEGFR-2 utilized pharmacophore modeling to compare new analogues with known co-crystallized inhibitors. nih.gov The study identified key features like hydrogen bond acceptors, donors, and aromatic rings that were crucial for dual inhibitory activity. nih.gov

The process typically involves:

Feature Identification: Defining the key chemical features of this compound, such as the two methoxy (B1213986) groups (hydrogen bond acceptors), the aromatic quinoline and furan (B31954) rings (hydrophobic/aromatic features), and the nitrogen atom in the quinoline ring (potential hydrogen bond acceptor).

Model Generation: Creating a 3D model that represents the spatial arrangement and distances between these identified features.

Database Screening: Using the generated pharmacophore model to search virtual libraries (like the ZINC database) for compounds that match the pharmacophoric features. mdpi.com

Hit Filtering: The resulting hits are then filtered based on drug-likeness properties and subjected to further analysis, such as molecular docking, to prioritize candidates for experimental testing. mdpi.com

This approach allows for the rapid identification of novel biological targets for this compound and the discovery of new lead compounds based on its core structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule, which is crucial as the biological activity is often dependent on a specific conformation. For a molecule like this compound, which has rotatable bonds in its methoxy groups, understanding its preferred conformation is important. The furoquinoline ring system itself is nearly planar. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. This technique is invaluable for studying the stability of a ligand-receptor complex and observing conformational changes that may occur upon binding. nih.gov MD simulations on quinoline-based inhibitors of EGFR and VEGFR-2 have confirmed the stability of the ligand in the binding pocket over simulation times of 50 nanoseconds and identified key amino acid residues responsible for stable binding. nih.gov Similarly, MD simulations combined with MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations have been used to determine the binding energies of brominated quinolines to human topoisomerase I. nih.gov

A typical MD simulation workflow for the this compound-protein complex would involve:

Placing the docked complex in a simulation box filled with water molecules.

Adding ions to neutralize the system.

Minimizing the energy of the system to remove steric clashes.

Gradually heating the system to physiological temperature and equilibrating it.

Running a production simulation for a set period (nanoseconds to microseconds).

Analyzing the trajectory to assess the stability (e.g., Root Mean Square Deviation - RMSD), flexibility (Root Mean Square Fluctuation - RMSF), and interactions over time.

These simulations can validate docking results and provide a deeper understanding of the dynamics of ligand-target recognition.

Prediction of Structure-Activity Relationships using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in predicting the activity of new compounds and optimizing lead structures.

For the furo[2,3-b]quinoline (B11916999) scaffold, SAR studies have shown that substituents at various positions can significantly modulate anticancer activity. For example, introducing benzyl (B1604629) ether and benzenesulfonate (B1194179) groups at the 6-position of the furo[2,3-b]quinoline core has been shown to improve cytotoxicity against cancer cell lines. researchgate.net Another study on 4-anilinofuro[2,3-b]quinolines found that an acetylanilino substituent at the C4 position resulted in potent inhibition of various cancer cells. researchgate.net

Computational QSAR models correlate the biological activity of a series of compounds with their calculated physicochemical or structural descriptors. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment), molecular mechanics (e.g., steric energy), or topological indices.

A hypothetical QSAR study for derivatives of this compound might involve:

Synthesizing and testing a series of analogues with different substituents.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods (e.g., multiple linear regression, partial least squares) to build an equation that links the descriptors to the observed activity.

Validating the model to ensure its predictive power.

Such models can guide the rational design of new derivatives with enhanced potency and selectivity, as demonstrated in studies of imidazo[4,5-f]quinolines and pyrimido[4,5-b]quinolines where subtle structural changes led to significant differences in immunostimulatory or antiallergy activity. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies in Furoquinoline Research

Application of Nuclear Magnetic Resonance (NMR) for Complex Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of furoquinoline alkaloids. Due to the rigid, planar, and aromatic nature of the furo[2,3-b]quinoline (B11916999) core, ¹H and ¹³C NMR spectra provide highly characteristic signals that facilitate the determination of the substitution pattern on both the quinoline (B57606) and furan (B31954) rings.

Detailed one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely employed to assign all proton and carbon signals. For instance, the protons of the furan ring (H-2 and H-3) typically appear as distinct doublets in the ¹H NMR spectrum, with chemical shifts around 7.0-7.6 ppm and a small coupling constant (J ≈ 2-3 Hz). wikipedia.org The aromatic protons on the benzene (B151609) ring of the quinoline system resonate further downfield, and their splitting patterns are indicative of their relative positions. The chemical shifts of methoxy (B1213986) groups are particularly informative; a methoxy group at the C-4 position generally resonates at a lower field (around δ 4.40 ppm) compared to those at other positions (δ 4.0-4.2 ppm) due to the anisotropic effect of the heterocyclic system. wikipedia.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Furo[2,3-b]quinoline Scaffold Data compiled from studies on skimmianine (B1681810) and γ-fagarine and is representative.

PositionTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
27.50 - 7.60 (d)143.0 - 144.0
36.95 - 7.15 (d)105.0 - 106.0
4-163.0 - 165.0
4a-115.0 - 116.0
57.80 - 8.10 (d)118.0 - 120.0
67.20 - 7.40 (t)122.0 - 124.0
77.50 - 7.70 (d)110.0 - 115.0
87.30 - 7.50 (d)148.0 - 150.0
8a-142.0 - 143.0
4-OCH₃4.35 - 4.45 (s)59.0 - 60.0
5-OCH₃3.90 - 4.10 (s)55.0 - 57.0

High-Resolution Mass Spectrometry (MS) in Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) techniques like UPLC and Q-TOF (Quadrupole Time-of-Flight) analyzers, is a powerful tool for the analysis of furoquinoline alkaloids. This combination allows for the sensitive detection and accurate mass measurement of the parent compound and its metabolites in complex biological matrices or reaction mixtures.

In research on furoquinoline alkaloids, UPLC-Q-TOF-MS is frequently used for metabolite profiling studies. For example, in studies of skimmianine metabolism, researchers can identify various biotransformation products in rat plasma, urine, and feces after oral administration. The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of the parent ion and its fragments, which is critical for identifying unknown metabolites.

Common metabolic pathways for furoquinoline alkaloids include O-demethylation, hydroxylation of the aromatic rings, and subsequent conjugation with sulfate (B86663) or glucuronic acid. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information on the location of these modifications. For the furo[2,3-b]quinoline core, characteristic fragmentation often involves the loss of CO, CHO, and CH₃ radicals from the molecular ion.

Table 2: Common Metabolites of Furoquinoline Alkaloids Identified by HRMS Based on general metabolic pathways observed for this class of compounds.

Metabolic ReactionDescriptionMass Change (Da)
O-DemethylationRemoval of a methyl group from a methoxy substituent.-14.01565
HydroxylationAddition of a hydroxyl group to the aromatic ring.+15.99491
SulfationConjugation with a sulfate group.+79.95682
GlucuronidationConjugation with glucuronic acid.+176.03209

X-ray Crystallography for Absolute Configuration Determination and Detailed Conformational Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and detailed conformational features. For furoquinoline alkaloids, which are typically planar and crystalline solids, this technique can unambiguously confirm the connectivity of atoms established by NMR and MS, and reveal precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

While a crystal structure for 4,5-Dimethoxyfuro[2,3-b]quinoline is not specifically reported in the surveyed literature, structures of related furoquinolines, such as kokusaginine (B1673745) (4,6,7-trimethoxyfuro[2,3-b]quinoline), have been determined. nih.gov Such analyses confirm the planarity of the fused ring system and the precise geometry of the substituent groups. This information is invaluable for understanding the molecule's physical properties and for computational studies, such as molecular docking, which require an accurate three-dimensional starting structure. nih.gov

In cases where the alkaloid possesses a chiral center, for example, in derivatives with a substituted side chain, X-ray crystallography of a single crystal is the gold standard for determining the absolute stereochemistry, often employing the anomalous dispersion method.

Advanced Spectroscopic Probing of Molecular Interactions (e.g., Compound-Protein, Compound-DNA Binding Studies)

Understanding how furoquinoline alkaloids interact with biological macromolecules is key to elucidating their mechanisms of action. Several advanced spectroscopic and analytical methods are employed to study these interactions.

Compound-DNA Binding Studies: Many furoquinoline alkaloids are known to interact with DNA. These interactions can be studied using techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism. For example, the photo-activated binding of furoquinolines like kokusaginine and skimmianine to DNA has been demonstrated. nih.gov Upon irradiation with UV-A light, these compounds can form covalent adducts with DNA, which can be detected by monitoring changes in the UV spectrum or by using restriction enzymes to probe for sites of binding. nih.govnih.gov Dictamnine (B190991), for instance, has been shown to form covalent monoadducts with fungal DNA both in vitro and in vivo upon photoactivation, suggesting that DNA is a major cellular target for its phototoxicity. nih.gov

Compound-Protein Binding Studies: The interaction of furoquinoline alkaloids with proteins is a critical aspect of their pharmacological activity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For example, skimmianine has been shown through molecular modeling and experimental assays to inhibit the pro-inflammatory transcription factor NF-κB. mdpi.com Studies revealed that skimmianine could interfere with the binding of the NF-κB p65 subunit to its consensus DNA binding sites, thereby inhibiting the expression of downstream inflammatory genes. mdpi.com

Furthermore, the interaction of furoquinoline alkaloids with enzymes has been a subject of interest. Several members of this class, including evolitrine (B1580591), kokusaginine, and skimmianine, have been identified as inhibitors of the electron transport chain in spinach chloroplasts, specifically targeting Photosystem II (PSII). nih.gov These studies utilize techniques such as polarography and chlorophyll (B73375) fluorescence measurements to pinpoint the site of interaction within the protein complex. nih.gov

Emerging Research Avenues and Future Perspectives for 4,5 Dimethoxyfuro 2,3 B Quinoline

Elucidating Complex Metabolic Pathways and In Vivo Fate of Furoquinoline Alkaloids

A critical frontier in the study of 4,5-Dimethoxyfuro[2,3-b]quinoline and related compounds is the comprehensive mapping of their metabolic pathways and in vivo fate. The biogenesis of the furoquinoline scaffold begins with the condensation of anthranilic acid and an acetate (B1210297) unit, which forms the quinoline (B57606) core. nih.gov Subsequently, the furan (B31954) ring is generated from isoprenoid precursors, specifically through the attachment of a dimethylallyl group to the C-3 position of a 2,4-dihydroxyquinoline intermediate. nih.gov

Understanding the transformation of these alkaloids in the body is crucial, as metabolism can significantly impact both their efficacy and toxicity. Research indicates that furoquinoline alkaloids can be metabolically activated into mutagenic metabolites by cytochrome P450 (specifically P448) and possibly flavin-containing monooxygenase systems. nih.gov Studies on the related compound 2-amino-3-methylimidazo(4,5-f)quinoline have further highlighted that cytosolic enzymes can significantly potentiate the mutagenicity of metabolites initially formed by microsomal enzymes like cytochrome P-448. nih.gov

Despite these insights, detailed studies on the specific metabolic fate of this compound—including its absorption, distribution, phase I and phase II metabolism, and excretion—are still required. Future research must focus on identifying the specific enzymes involved and the resultant metabolites to build a complete pharmacokinetic and toxicological profile, which is essential for any further therapeutic development. nih.govresearchgate.net

Rational Design of Next-Generation Furoquinoline Analogues with Enhanced Selectivity and Potency

The inherent biological activity of the furoquinoline scaffold makes it a prime candidate for rational drug design. By systematically modifying the core structure of compounds like this compound, researchers aim to develop next-generation analogues with improved potency against therapeutic targets and enhanced selectivity to minimize off-target effects. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this effort, providing crucial insights into how specific chemical features influence biological function. nih.govresearchgate.net

Key strategies in the rational design of quinoline-based compounds include:

Structural Modification: Altering substituents on the aromatic rings can significantly impact activity. For example, the modification of the furoquinoline alkaloid dictamnine (B190991) yielded fluorinated analogues with improved cardiac effects. nih.gov

Hybrid Molecule Synthesis: Combining the furoquinoline scaffold with other pharmacologically active moieties can create hybrid compounds with dual or enhanced activities. nih.gov

Target-Specific Design: For applications in cancer therapy, analogues can be designed to inhibit specific targets like EGFR tyrosine kinase or bacterial DNA gyrase. nih.gov Similarly, for antimalarial applications, research has shown that incorporating a pyran ring into the furoquinoline nucleus can improve activity against Plasmodium falciparum. nih.gov

The table below summarizes key findings relevant to the rational design of furoquinoline analogues.

Compound Class/AnalogueStructural ModificationResulting Biological ActivityReference
Dictamnine Analogue FluorinationImproved cardiac effects nih.gov
Furoquinoline Alkaloid Addition of a pyran ringImproved antimalarial activity nih.gov
Quinoline-Oxadiazole Hybrid Hybridization with oxadiazolePotent anticancer and antimicrobial activity nih.gov
Acridone/Furoquinoline Alkaloid 2-O-pyranoglycoside and 2-nitro substituentsImproved antimalarial activity nih.gov

Future research will likely leverage computational modeling and high-throughput screening to accelerate the discovery of new analogues with optimized therapeutic profiles.

Exploration of Novel Therapeutic Applications beyond Established Activities (e.g., neurodegenerative diseases)

While furoquinoline alkaloids are known for their antimicrobial and cytotoxic properties, emerging research is uncovering their potential in new therapeutic areas, most notably in the treatment of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netgrafiati.com Alzheimer's disease is pathologically linked to a deficit in the neurotransmitter acetylcholine (B1216132), and a primary therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE) to boost acetylcholine levels. wisdomlib.orgresearchgate.net

Several furoquinoline alkaloids have demonstrated significant potential as cholinesterase inhibitors, making them promising lead compounds for Alzheimer's therapy. researchgate.netiomcworld.orgnih.gov

Skimmianine (B1681810) and Kokusaginine (B1673745) have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme involved in acetylcholine hydrolysis. nih.govresearchgate.net

Molecular docking studies suggest that these alkaloids bind effectively to the active sites of the cholinesterase enzymes, providing a molecular basis for their inhibitory action. researchgate.net

The potential of these alkaloids is not limited to cholinesterase inhibition. Many plant-derived alkaloids possess a multi-target profile beneficial for complex diseases, including antioxidant and anti-inflammatory activities, which are also relevant to the pathology of neurodegeneration. wisdomlib.orgnih.gov This multifaceted activity makes furoquinolines particularly attractive candidates for developing disease-modifying treatments for Alzheimer's and other neurological disorders. wisdomlib.orgnih.gov

The table below lists furoquinoline alkaloids investigated for their potential in treating neurodegenerative diseases.

AlkaloidTarget/MechanismPotential ApplicationReference
Skimmianine Acetylcholinesterase (AChE) inhibitorAlzheimer's Disease wikipedia.orgnih.gov
Kokusaginine Acetylcholinesterase (AChE) inhibitorAlzheimer's Disease researchgate.netnih.gov
Melineurine Butyrylcholinesterase (BChE) inhibitorAlzheimer's Disease researchgate.netnih.gov
General Furoquinolines Anti-inflammatory, AntioxidantNeurodegenerative Diseases nih.govgrafiati.comwisdomlib.org

Further preclinical studies are warranted to fully explore the neuroprotective effects of this compound and its derivatives.

Investigations into Chemical Ecology and Ecological Roles of Furoquinoline Alkaloids (e.g., antifeedant activity)

Furoquinoline alkaloids, as specialized plant metabolites, play crucial roles in the chemical ecology of the plants that produce them. florajournal.com These compounds are a key part of a plant's defense arsenal, protecting it from a wide range of threats, including herbivores and microbial pathogens. nih.gov

One of the most significant ecological functions of these alkaloids is their antifeedant activity. entomoljournal.com Antifeedants are compounds that deter feeding by insects and other herbivores without necessarily being lethal, thus protecting the plant from damage.

Studies have shown that quinoline alkaloids are among the most potent classes of insect antifeedants. entomoljournal.com

For instance, alkaloid extracts from Berberis microphylla demonstrated significant antifeedant effects against the larvae of the diamondback moth (Plutella xylostella). researchgate.net

Crude extracts from plants containing quinoline alkaloids have also been found to be effective against the polyphagous pest Spodoptera litura. entomoljournal.com

In addition to deterring insects, furoquinoline alkaloids also exhibit strong antifungal properties. This dual activity provides comprehensive protection for the plant. A novel furoquinoline alkaloid, 5-(1,1-dimethylallyl)-8-hydroxy-furo[2-3-b]quinoline, isolated from the leaves of Ruta chalepensis, showed significant antifungal activity against several phytopathogenic fungi responsible for root-rot and wilt diseases in important crops. wikipedia.orgnih.gov

Understanding these ecological roles is not only important from a biological perspective but can also lead to practical applications in agriculture, such as the development of new, ecologically safer botanical insecticides and fungicides derived from natural scaffolds like this compound. entomoljournal.com

Q & A

Q. What are the key steps in the Pd-catalyzed cross-coupling reactions for synthesizing substituted furoquinolines?

  • Answer : A representative protocol includes:
  • Substrate Preparation : 1-Aminocyclohexanone and arylboronic acids.
  • Catalytic System : PdCl2(PPh3)2 (5 mol%), PCy3 (10 mol%), and K2CO3 in DMF at 100°C.
  • Workup : Column chromatography (SiO2, hexane/EtOAc) to isolate products (e.g., 4-aminoquinoline derivatives).

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